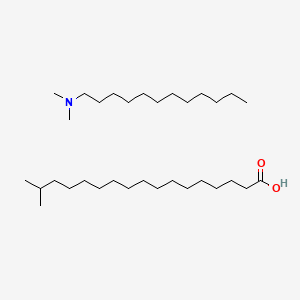

Dimethyllaurylamine isostearate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It serves multiple functions, such as stabilizing emulsions, conditioning hair, and moisturizing skin . This compound is a combination of dimethyllaurylamine and isostearic acid, resulting in a versatile ingredient with various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyllaurylamine isostearate is synthesized through the reaction of dimethyllaurylamine with isostearic acid. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the esterification process . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, dimethyllaurylamine and isostearic acid, are mixed in reactors equipped with heating and stirring mechanisms. The reaction is carried out under controlled conditions to maximize yield and purity. Post-reaction, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Dimethyllaurylamine isostearate undergoes various chemical reactions, including oxidation, reduction, and substitution. One common reaction is the oxidation of dimethyllaurylamine to its corresponding amine oxide using hydrogen peroxide . This reaction is typically carried out under mild conditions and results in the formation of amine oxides, which are valuable in various applications.

Common Reagents and Conditions

Reduction: Reducing agents such as sodium borohydride can be used to reduce any oxidized forms of the compound back to its original state.

Substitution: Various alkylating agents can be used to introduce different functional groups into the molecule, enhancing its properties for specific applications.

Major Products Formed

The major products formed from these reactions include amine oxides, which are highly polar and have strong hydrogen bonding tendencies. These properties make them useful in formulations requiring foam stability, viscosity control, and detergency .

Scientific Research Applications

Dimethyllaurylamine isostearate has a wide range of scientific research applications:

Mechanism of Action

Dimethyllaurylamine isostearate exerts its effects primarily through its emollient and surfactant properties. It helps to stabilize emulsions by reducing the surface tension between oil and water phases, ensuring a uniform mixture . Additionally, it conditions hair by forming a protective layer that enhances shine and manageability . On the skin, it acts as a moisturizer by forming a barrier that prevents water loss, thereby maintaining hydration .

Comparison with Similar Compounds

Similar Compounds

Isostearyl isostearate: Another emollient with similar moisturizing properties.

Isoamyl laurate: Used as a substitute in formulations requiring similar sensory and functional properties.

Coco-caprylate/caprate: Offers similar emollient properties but with different viscosity and spreading characteristics.

Uniqueness

Dimethyllaurylamine isostearate stands out due to its combination of dimethyllaurylamine and isostearic acid, which imparts unique properties such as enhanced stability in emulsions and improved conditioning effects on hair and skin . Its versatility in various applications, from cosmetics to industrial uses, highlights its importance in multiple fields.

Properties

CAS No. |

70729-87-2 |

|---|---|

Molecular Formula |

C32H67NO2 |

Molecular Weight |

497.9 g/mol |

IUPAC Name |

N,N-dimethyldodecan-1-amine;16-methylheptadecanoic acid |

InChI |

InChI=1S/C18H36O2.C14H31N/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h17H,3-16H2,1-2H3,(H,19,20);4-14H2,1-3H3 |

InChI Key |

HYXKNSUXBZRZIC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN(C)C.CC(C)CCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)

![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)

![2-Ethyl-3,3-dimethyl-N-[2-(4-methylphenyl)propan-2-yl]butanamide](/img/structure/B14457579.png)